Rucaparib is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3. [, , , , ] These enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway. [] Rucaparib exhibits greater potency against PARP-1 and PARP-2 compared to PARP-3. [] This selectivity is crucial for its mechanism of action, which exploits the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR). [, ]
Rucaparib is currently being investigated for its potential in treating various cancers, particularly those with mutations in genes involved in HRR, such as BRCA1 and BRCA2. [, , , , , , , , , , , , , , , , , ]
Expanding the Use of Rucaparib: Research should focus on exploring the efficacy of Rucaparib in a wider range of cancers, particularly those with identified HRD, beyond the currently approved indications. [, , ]
Overcoming Resistance Mechanisms: Investigating mechanisms of resistance to Rucaparib and developing strategies to overcome such resistance will be crucial for maximizing its therapeutic benefit. [, , ]
Optimizing Combination Therapies: Research should focus on identifying optimal combinations of Rucaparib with other therapeutic agents, such as chemotherapy, targeted therapies, and immune checkpoint inhibitors, to enhance its efficacy and potentially broaden its applicability. [, , , , , ]
Improving CNS Penetration: Developing strategies to enhance the delivery of Rucaparib into the CNS could potentially expand its use in treating brain tumors. []
Rucaparib is derived from a tricyclic indole structure and belongs to the class of drugs known as PARP inhibitors. Its chemical formula is with a molecular weight of approximately 323.36 g/mol. The compound is synthesized from various starting materials through several chemical reactions, which are crucial for its development as an effective therapeutic agent.
The synthesis of rucaparib has been approached through various methodologies, emphasizing efficiency and scalability. One notable method involves the use of methyl 5-fluoro-2-methyl-3-nitrobenzoate and 4-cyanobenzaldehyde as starting materials. The synthesis proceeds through several key steps:
Rucaparib undergoes several critical chemical reactions during its synthesis:
Rucaparib functions primarily by inhibiting the enzyme poly(ADP-ribose) polymerase, which plays a crucial role in DNA repair processes. By blocking this enzyme, rucaparib prevents cancer cells from repairing single-strand breaks in their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair mechanisms such as those with BRCA mutations.
The mechanism can be summarized as follows:
This targeted action underlines its effectiveness in treating specific cancer types .
Rucaparib exhibits several notable physical and chemical properties:
These properties are significant for both its formulation as a pharmaceutical product and its handling during synthesis .
Rucaparib is primarily used in oncology for treating patients with advanced ovarian cancer associated with BRCA mutations. Its application extends beyond ovarian cancer; ongoing research is exploring its efficacy against other malignancies, including breast and prostate cancers.
Additionally, rucaparib serves as a valuable tool in scientific research aimed at understanding DNA repair mechanisms and developing new therapeutic strategies targeting similar pathways in cancer treatment .
The genesis of rucaparib (AG014699/Rubraca®) traces to foundational research at Newcastle University in the early 1990s, where a multidisciplinary team bridged oncology, chemistry, and pharmacology. This collaboration—spearheaded by Professors Bernard Golding (Organic Chemistry), Roger Griffin (Medicinal Chemistry), and Nicola Curtin (Experimental Therapeutics)—aimed to develop potent poly(ADP-ribose) polymerase (PARP) inhibitors targeting DNA repair pathways. Initial funding from the North of England Cancer Research Campaign and later Cancer Research UK enabled systematic exploration of benzimidazole and quinazolinone derivatives as PARP-inhibiting scaffolds [1] [8] [9].
A pivotal industry partnership with Agouron Pharmaceuticals (later Pfizer) integrated structure-based drug design (SBDD) with Newcastle’s medicinal chemistry expertise. X-ray crystallography of early inhibitors (e.g., NU1025) bound to the PARP-1 catalytic domain revealed critical hydrogen bonds between the carboxamide group and residues Ser904 and Gly863. This enabled rational optimization, leading to tricyclic benzimidazole derivatives like NU1085 (Ki = 6 nM), which exhibited 1,000-fold greater potency than first-generation inhibitor 3-aminobenzamide [8] [9]. The Newcastle-Agouron collaboration produced AG14361, a preclinical candidate demonstrating in vivo chemopotentiation, and its phosphate salt AG014699 (rucaparib) became the first PARP inhibitor to enter clinical trials in 2003 [6] [8].
Table 1: Key Compounds in Newcastle University's PARP Inhibitor Development
Compound | Chemical Class | PARP-1 IC₅₀ | Key Innovation |
---|---|---|---|
3-Aminobenzamide (3AB) | Benzamide | 30 µM | First-generation inhibitor, weak potency |
NU1025 | Quinazolinone | 400 nM | Carboxamide constrained in ring (50x 3AB) |
NU1085 | Benzimidazole | 80 nM | 2-(4-Hydroxyphenyl) substitution (1,000x 3AB) |
AG14361 | Tricyclic benzimidazole | <1.4 nM | Optimized binding via SBDD |
The structure-activity relationship (SAR) journey featured unexpected breakthroughs that accelerated inhibitor development. Initial attempts to synthesize 2-methylbenzoxazole-4-carboxamide—designed to hold the carboxamide pharmacophore in the optimal anti-conformation through hydrogen bonding—resulted in an unplanned molecular rearrangement. This serendipity yielded 8-Hydroxy-2-methylquinazolin-4[3H]-one (NU1025), where the carboxamide was rigidly incorporated into a quinazolinone ring. NU1025 exhibited an IC₅₀ of 400 nM, a 50-fold improvement over 3AB, despite being structurally distinct from the intended target [1] [9].
A parallel challenge involved PARP enzyme assay reproducibility. Early assays using siliconized glass tubes showed extreme variability due to interference from siliconizing agents. Switching to pre-warmed plastic tubes resolved this issue, enabling robust SAR generation. This methodological refinement coincided with the discovery that constraining the carboxamide group within a heterocyclic ring (as in NU1025) mimicked the transition-state geometry of NAD⁺ binding, explaining the potency leap [1] [9]. These discoveries underscored the synergy between empirical observation and rational design in medicinal chemistry.
Rucaparib’s initial development focused on chemosensitization. Preclinical studies demonstrated that PARP inhibition by NU1025:
The paradigm shifted with two key insights:
Clinical validation emerged from studies in BRCA-mutant ovarian cancer:
Table 2: Clinical Evolution of Rucaparib Applications
Therapeutic Context | Cancer Type | Key Finding | Trial/Study |
---|---|---|---|
Chemosensitizer | Metastatic Melanoma | 17.4% response rate with TMZ combo | Phase II [9] |
Monotherapy (BRCA-mutant) | Ovarian Cancer | 54% RECIST response rate in ARIEL2 | Phase II [4] |
Monotherapy (BRCA-like) | Pancreatic Cancer | 15.8% ORR (including 1 complete response) | RUCAPANC [7] |
ADT-Sparing | Prostate Cancer (BRCAness) | 44.4% disease control rate in high-risk nmCSPC | Phase II [3] |
The expansion into BRCA-mutant pancreatic cancer (RUCAPANC trial) and BRCAness prostate cancer further demonstrated monotherapy efficacy. In pancreatic cancer, rucaparib achieved a 31.6% disease control rate despite heavy pretreatment, with one patient maintaining response >160 weeks [7]. In non-metastatic castration-sensitive prostate cancer (nmCSPC) with homologous repair mutations (ATM, BRCA1/2, RAD51), rucaparib delayed PSA progression by a median of 35.37 months, offering an androgen deprivation therapy (ADT)-sparing option [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3